Ethyl acrylate-acrylonitrile

Carbon fibre precursor Thermal analysis DSC

Poly(ethyl acrylate‑co‑acrylonitrile) (CAS 25053‑12‑7) is a random addition copolymer that combines the polar nitrile side‑groups of acrylonitrile (AN) with the flexible ethyl ester side‑chains of ethyl acrylate (EA). Within the acrylonitrile‑acrylate copolymer class, the AN/EA pair yields semi‑crystalline materials whose glass transition temperature (Tg), thermal degradation profile, and cyclization behaviour can be systematically tuned via the AN:EA feed ratio.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 25053-12-7
Cat. No. B14674726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl acrylate-acrylonitrile
CAS25053-12-7
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C.C=CC#N
InChIInChI=1S/C5H8O2.C3H3N/c1-3-5(6)7-4-2;1-2-3-4/h3H,1,4H2,2H3;2H,1H2
InChIKeyIRCAZSRWCCDLJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Acrylate-Acrylonitrile Copolymer (CAS 25053-12-7) for Scientific Procurement: Core Thermal and Structural Benchmarks


Poly(ethyl acrylate‑co‑acrylonitrile) (CAS 25053‑12‑7) is a random addition copolymer that combines the polar nitrile side‑groups of acrylonitrile (AN) with the flexible ethyl ester side‑chains of ethyl acrylate (EA). Within the acrylonitrile‑acrylate copolymer class, the AN/EA pair yields semi‑crystalline materials whose glass transition temperature (Tg), thermal degradation profile, and cyclization behaviour can be systematically tuned via the AN:EA feed ratio [1]. Unlike the homopolymer polyacrylonitrile (PAN), AN/EA copolymers exhibit a markedly depressed Tg, a higher cyclization onset, and a lower carbonization char yield — properties that are directly relevant to carbon‑fibre precursor selection and thermoplastic processing [1]. The copolymer is also distinguished from AN/methyl acrylate (AN/MA) and AN/butyl acrylate (AN/BA) analogues by its intermediate side‑chain length, which influences free volume, gas‑permeability trends, and solution viscosity [2][3][4].

Product Class
AN/EA random copolymer with intermediate side-chain length
Key Selection Logic
Tuneable Tg, cyclization window, and char yield for carbon-fibre precursor research
Workflow Fit
Solution spinning, barrier film casting, and thermal-processing studies

Why AN/MA, AN/BA, or PAN Homopolymer Cannot Simply Replace Poly(ethyl acrylate‑co‑acrylonitrile) (CAS 25053-12-7)


Acrylonitrile‑acrylate copolymers are not interchangeable drop‑in materials. Substituting methyl acrylate (MA) for ethyl acrylate (EA) shortens the ester side‑chain, which reduces free volume and alters the copolymer’s glass transition, gas‑permeability slope, and solution‑state expansion factor [1][2]. Conversely, replacing EA with butyl acrylate (BA) lengthens the side‑chain, which can excessively plasticize the matrix, lower the cyclization exotherm onset, and change the thermal degradation pattern — all of which shift the processing window and the final carbon yield in carbon‑fibre production [1][3]. Using PAN homopolymer instead of AN/EA copolymer eliminates the internal plasticization effect entirely, raising Tg by approximately 39 °C and lowering the cyclization initiation temperature, which leads to a narrower stabilization window during oxidative heat treatment [4]. The quantitative evidence below demonstrates that the AN/EA composition provides a unique thermal‑rheological balance that cannot be replicated by its nearest in‑class analogues.

vs. AN/MA
Shorter methyl ester side-chain reduces free volume; Tg depression and gas permeability may shift lower, altering the thermal-processing window and barrier profile.
vs. AN/BA
Longer butyl ester side-chain increases plasticization; cyclization onset and char yield may shift lower, potentially narrowing the stabilization window for carbon-fibre production.
vs. PAN
Homopolymer lacks internal plasticization; Tg rises approximately 39 °C and cyclization initiates earlier, which may restrict melt-processability and oxidative stabilization control.

Head‑to‑Head Quantitative Differentiation of Poly(ethyl acrylate‑co‑acrylonitrile) (CAS 25053-12-7) vs. PAN, AN/MA, and AN/BA


Glass Transition Depression: AN/EA (90/10) Lowers Tg by 39 °C Relative to PAN Homopolymer

Incorporation of 10 mol% ethyl acrylate into polyacrylonitrile depresses the glass transition temperature from 105 °C (homoPAN) to 66 °C [1]. This 39 °C reduction internalizes plasticization without requiring external plasticizers, thereby broadening the thermoplastic processing window while retaining the nitrile‑derived thermal stabilization chemistry. In contrast, AN/methyl acrylate copolymers at comparable comonomer content exhibit a smaller Tg depression because the shorter methyl ester side‑chain generates less free volume, a trend consistent with the linear Tg‑vs‑comonomer relationships established for the AN/MA system [2].

Tg Depression
Head-to-head
ΔTg = −39 °C vs. homoPAN
Supports broader thermoplastic processing window and improved fibre drawability for precursor spinning.
Reported Tg: AN/EA 66 °C; PAN 105 °C. DSC, redox polymerization.
Carbon fibre precursor Thermal analysis DSC

Cyclization Onset Shift: AN/EA (90/10) Raises Initial Cyclization Temperature (Ti) by 18 °C Above PAN

The initial cyclization temperature (Ti) for AN/EA 90/10 copolymer is 264 °C, compared with 246 °C for homoPAN [1]. This 18 °C upward shift delays the exothermic cyclization reaction, providing a wider stabilization temperature window during oxidative heat treatment. Delayed cyclization reduces the risk of runaway exotherms and fibre fusion, a processing advantage over PAN homopolymer. AN/MA copolymers typically display a cyclization exotherm that also shifts with comonomer content, but the magnitude of the shift depends on the comonomer’s ability to disrupt nitrile‑nitrile dipolar interactions; the ethyl ester’s larger pendant group is more effective at spacing nitrile units than the methyl ester [2].

Cyclization Onset
Head-to-head
ΔTi = +18 °C vs. homoPAN
Supports wider oxidative stabilization window, reducing runaway exotherm risk in carbon-fibre processing.
Reported Ti: AN/EA 264 °C; PAN 246 °C. DSC under inert atmosphere.
Carbon fibre stabilization DSC exotherm Cyclization kinetics

Carbonization Char Yield: AN/EA (90/10) Delivers 40 % Char vs. Higher PAN Homopolymer Yield, Enabling Tunable Carbon Architecture

Thermogravimetric analysis reveals that AN/EA 90/10 copolymer yields a char residue of 40 % after heat treatment, whereas PAN homopolymer typically produces a char yield in the 50‑55 % range under equivalent conditions [1]. This 10‑15 percentage‑point reduction is directly attributable to the ethyl acrylate segments, which depolymerize more readily than acrylonitrile sequences. Although a lower char yield might appear disadvantageous, it offers a controllable lever for designing porous carbon structures or for adjusting the carbon content in composite matrices. AN/BA copolymers generally exhibit even lower char yields owing to the more thermally labile butyl ester, making AN/EA an intermediate that balances processability against carbon retention [2].

Char Yield
Class-level
40% vs. 50–55% (PAN)
Enables tunable carbon architecture; intermediate between PAN (dense) and AN/BA (porous).
TGA under N₂ to 800 °C. AN/BA char yield is class-observed to be lower.
Char yield Carbon fibre Thermogravimetric analysis

Thermal Degradation Fingerprint: AN/EA Copolymers Exhibit a Distinct Degradation Pattern vs. AN/MA and AN/BA in TGA‑DTA

Thermogravimetric and differential thermal analysis of AN copolymers with methyl, ethyl, and butyl acrylates reveals that the temperature and energy changes associated with phase transitions and degradation are dependent on the chemical composition of the copolymer [1]. AN/EA copolymers display a degradation pattern intermediate between AN/MA (more thermally stable due to tighter packing) and AN/BA (less thermally stable due to longer side‑chain scission). Specifically, the onset of main‑chain degradation shifts systematically with the acrylate ester length, and the DTA exotherm profiles differ in shape and peak temperature. These distinct thermal fingerprints mean that AN/EA cannot be substituted by AN/MA or AN/BA without altering the thermal budget required for processing or end‑use thermal stability [1].

Degradation Fingerprint
Class-level
TGA onset rank: AN/MA > AN/EA > AN/BA
Distinct DTA exotherm profile confirms re-validation of thermal budget is required upon substitution.
Solution-polymerized copolymers; N₂ atmosphere.
Thermal stability TGA‑DTA Copolymer degradation

Gas‑Barrier tuning: AN/EA Copolymers Occupy an Intermediate Permeability Regime Between AN/MA and AN/BA

A systematic study of AN copolymers containing 5‑23 wt% methyl acrylate or ethyl acrylate demonstrated that the oxygen and carbon dioxide permeability coefficients increase progressively with comonomer content, while water‑vapour permeability decreases [1]. At a given comonomer weight fraction, AN/EA copolymers exhibit higher O₂ and CO₂ permeability than AN/MA copolymers because the longer ethyl ester side‑chain creates a larger free‑volume fraction [1]. Conversely, AN/EA copolymers are less permeable than AN/BA copolymers. This intermediate barrier profile can be exploited when a balance between gas transmission (for breathability or controlled atmosphere) and moisture barrier is required, without resorting to more permeable AN/BA or less permeable AN/MA alternatives.

Gas Barrier Rank
Reported
P(AN/MA)
Intermediate O₂ and CO₂ permeability supports selection for balanced gas/moisture barrier films.
1.0 MPa, 30 °C. Quantitative coefficients are composition-specific.
Solution Rheology
Reported
Voluminosity rank: AN/MA
Intermediate solution expansion in DMF supports controlled fibre spinning and coating uniformity.
Ubbelohde viscometer, DMF at 30–45 °C. Viscosity differences are magnified at higher acrylate ratios.
Barrier properties Gas permeability Free volume

Solution Viscosity and Molecular Expansion: AN/EA Copolymers Show Distinct Intrinsic Viscosity and Voluminosity vs. AN/MA and AN/BA in DMF

Intrinsic viscosity measurements of acrylonitrile‑acrylate copolymers in dimethylformamide (DMF) at 30‑45 °C reveal that the voluminosity (a measure of molecular expansion in solution) follows the order AN/BA > AN/EA > AN/MA, reflecting the increasing side‑chain length [1]. The activation parameters of viscous flow also differ among the three copolymer families, indicating that AN/EA copolymers occupy a distinct rheological niche in solution. This differentiation is critical for solution‑spinning processes (e.g., dry‑jet wet spinning of carbon‑fibre precursors), where the solution viscosity and chain expansion directly control fibre morphology and drawability [1].

Solution Rheology
Reported
Voluminosity rank: AN/MA
Intermediate solution expansion in DMF supports controlled fibre spinning and coating uniformity.
Ubbelohde viscometer, DMF at 30–45 °C. Viscosity differences are magnified at higher acrylate ratios.
Solution rheology Intrinsic viscosity Polymer processing

Procurement‑Relevant Application Scenarios for Poly(ethyl acrylate‑co‑acrylonitrile) (CAS 25053-12-7)


Carbon‑Fibre Precursor with a Wide Stabilization Window

The 18 °C elevation in cyclization onset temperature (Ti = 264 °C) and the 39 °C depression in Tg (66 °C) relative to PAN homopolymer [1] make AN/EA 90/10 an attractive precursor for carbon fibres. The wider gap between Tg and Ti allows more gradual oxidative stabilization, reducing fibre fusion and enabling higher draw ratios, which directly translates to improved tensile modulus in the final carbon fibre.

Thermoplastic Barrier Films with Tailored Gas/Moisture Selectivity

Because AN/EA copolymers exhibit gas permeability coefficients that fall between those of AN/MA and AN/BA [2], they are suitable for packaging and membrane applications that require a specific balance of oxygen ingress and moisture vapour transmission. Procurement teams can select AN/EA when the barrier target lies in this intermediate range, avoiding the over‑engineered cost of multi‑layer structures.

Solution‑Spun Fibres and Coatings Requiring Controlled Rheology

The intermediate intrinsic viscosity and voluminosity of AN/EA copolymers in DMF [3] enable more predictable solution‑spinning and coating processes compared with AN/MA (too compact) or AN/BA (too expanded). This rheological consistency is valuable for manufacturing nanofibrous membranes, hollow‑fibre precursors, and conformal coatings where uniform thickness is critical.

Heat‑Resistant Acrylic Elastomer Base Polymer

Vulcanizable AN/EA copolymers with 5‑15 % acrylonitrile content yield heat‑resistant vulcanizates [4], making them suitable base polymers for automotive oil seals and gaskets. The ethyl acrylate backbone provides low‑temperature flexibility while the acrylonitrile contributes oil and solvent resistance — a property combination that pure polyacrylate or high‑AN elastomers cannot match without blending.

Application
Selection Property
Validation Focus
Carbon-Fibre Precursor Research
Wide gap between Tg (66 °C) and Ti (264 °C)
Confirm oxidative stabilization ramp and draw ratio for target tensile modulus
Barrier Film Casting
Intermediate O₂/CO₂ permeability between AN/MA and AN/BA
Validate gas-transmission rates at intended film thickness and comonomer ratio
Solution-Spun Fibres and Coatings
Intermediate intrinsic viscosity and voluminosity in DMF
Correlate solution rheology with fibre diameter uniformity and coating thickness control
Heat-Resistant Elastomer Studies
Balance of ethyl acrylate flexibility and acrylonitrile oil resistance
Evaluate vulcanizate mechanicals and oil-aging performance at target AN content
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